molecular formula C14H17ClN2O2S B4844443 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B4844443
M. Wt: 312.8 g/mol
InChI Key: OQHLGLJTGZBXRT-UHFFFAOYSA-N
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Description

4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with chloro, isopropylphenylsulfonyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Chlorination: Introduction of the chloro group can be achieved through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group is introduced by reacting the pyrazole with a sulfonyl chloride derivative, such as 4-isopropylbenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Methylation: The methyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Corresponding substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and inhibition. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases by interacting with specific molecular targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-[(4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
  • 4-chloro-1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
  • 4-chloro-1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole exhibits unique steric and electronic properties due to the isopropyl group. This can influence its reactivity and interaction with molecular targets, potentially leading to different biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-3,5-dimethyl-1-(4-propan-2-ylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c1-9(2)12-5-7-13(8-6-12)20(18,19)17-11(4)14(15)10(3)16-17/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHLGLJTGZBXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)C(C)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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